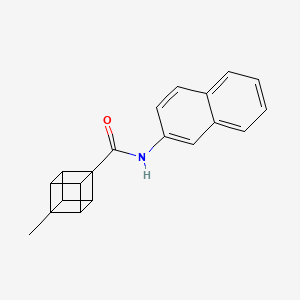
8-methyl-N-(naphthalen-2-yl)cubane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-methyl-N-(naphthalen-2-yl)cubane-1-carboxamide is a synthetic organic compound that features a cubane core structure Cubane is a highly strained, cubic hydrocarbon that has garnered interest due to its unique geometric and electronic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-N-(naphthalen-2-yl)cubane-1-carboxamide typically involves multiple steps, starting from commercially available cubane derivatives. One common approach is the functionalization of cubane with a carboxylic acid group, followed by the introduction of the naphthalene moiety through a coupling reaction. The final step involves the formation of the carboxamide group via an amide coupling reaction using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, the purification processes would be streamlined to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
8-methyl-N-(naphthalen-2-yl)cubane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the cubane or naphthalene moieties are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
Chemistry: The compound’s unique structure makes it a valuable subject for studying the properties of strained hydrocarbons and their reactivity.
Biology: It can be used as a probe to study biological interactions due to its distinct structural features.
Medicine: The compound may have potential as a drug candidate or a pharmacological tool, given its ability to interact with biological targets.
Industry: Its unique properties could be exploited in materials science for the development of novel materials with specific electronic or mechanical properties.
Mécanisme D'action
The mechanism of action of 8-methyl-N-(naphthalen-2-yl)cubane-1-carboxamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The naphthalene moiety may facilitate interactions with hydrophobic pockets, while the carboxamide group could form hydrogen bonds with amino acid residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(naphthalen-1-yl)cubane-1-carboxamide
- 8-methyl-N-(phenyl)cubane-1-carboxamide
- N-(naphthalen-2-yl)adamantane-1-carboxamide
Uniqueness
8-methyl-N-(naphthalen-2-yl)cubane-1-carboxamide stands out due to the combination of the cubane core and the naphthalene moiety. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications. The presence of the carboxamide group further enhances its potential for interactions with biological targets and other molecules.
Propriétés
Formule moléculaire |
C20H17NO |
|---|---|
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
4-methyl-N-naphthalen-2-ylcubane-1-carboxamide |
InChI |
InChI=1S/C20H17NO/c1-19-12-15-13(19)17-14(19)16(12)20(15,17)18(22)21-11-7-6-9-4-2-3-5-10(9)8-11/h2-8,12-17H,1H3,(H,21,22) |
Clé InChI |
UMSACAWDPDZLNI-UHFFFAOYSA-N |
SMILES canonique |
CC12C3C4C1C5C2C3C45C(=O)NC6=CC7=CC=CC=C7C=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





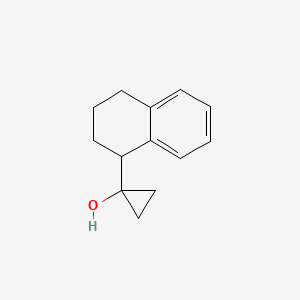


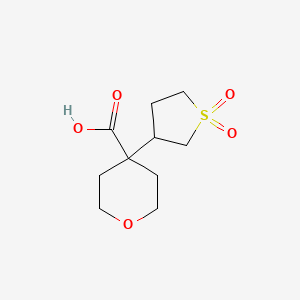
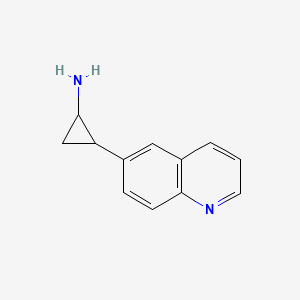
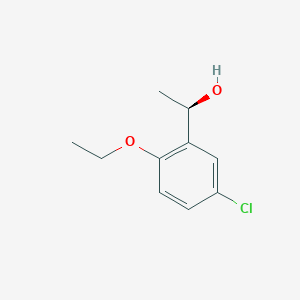
![2-[2-Fluoro-5-(1-methylcyclopropyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13596233.png)

![[3-(Dimethylamino)oxolan-3-yl]methanolhydrochloride](/img/structure/B13596238.png)
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxazolidin-2-one](/img/structure/B13596239.png)

